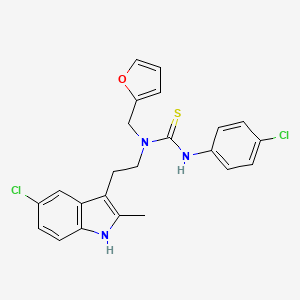

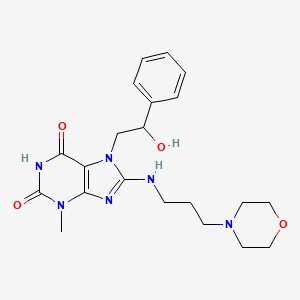

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogues, resembling carcinogenic compounds like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide, were assessed using in vitro assays, indicating potential carcinogenicity. The chemical and biological behavior of these compounds casts doubt on their ability to elicit tumors in vivo, underscoring the complexity of predicting carcinogenic potential from in vitro data (Ashby et al., 1978).

Biodegradation and Environmental Fate of Ether Derivatives

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, reveals the capability of microorganisms in soil and groundwater to degrade ETBE aerobically. This process involves hydroxylation and the formation of intermediates like acetaldehyde and tert-butyl alcohol, providing insights into the microbial pathways and genetic factors involved in the degradation of ether derivatives. The presence of co-contaminants may influence the biodegradation rate of ETBE, indicating the complexity of environmental remediation efforts (Thornton et al., 2020).

Chemical Communication in Honeybees

A review on the chemical communication within the honeybee community highlights the role of various compounds, including esters like ethyl oleate, in the social organization and behavior modulation of honeybees. These chemical cues are vital in maintaining colony integrity, influencing developmental and reproductive processes within the hive (Trhlin & Rajchard, 2018).

Hydroxycinnamates and Antioxidant Activities

Research on hydroxycinnamates, which share structural similarities with ester-functionalized compounds, explores their widespread occurrence in nature and their significant antioxidant activities. The study of these compounds, including derivatives like ferulic acid ethyl ester, provides valuable insights into the potential health benefits and applications of naturally occurring antioxidants in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).

Propiedades

IUPAC Name |

[2-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-9(15)18-7-12(16)13-6-11(17-4-3-14)10-2-5-19-8-10/h2,5,8,11,14H,3-4,6-7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALYJOKCJYKLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CSC=C1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2503307.png)

![1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2503310.png)

![ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2503312.png)

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2503318.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2503324.png)